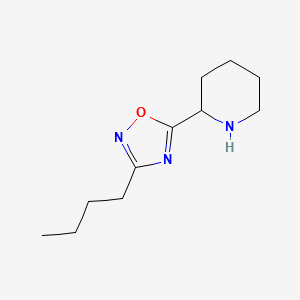

3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-butyl-5-piperidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-3-7-10-13-11(15-14-10)9-6-4-5-8-12-9/h9,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFINMMMJAVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=N1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of 3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The oxadiazole ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the oxadiazole ring.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated that the compound may possess pharmacological properties, making it a candidate for therapeutic applications.

Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

- However, bulky groups like tert-butyl may hinder receptor binding despite improving metabolic stability .

- Aromatic vs. Aliphatic Substitutions: Nitrophenyl or aminophenyl groups (e.g., in ) introduce π-π stacking capabilities but may reduce solubility.

Pharmacological and Functional Comparisons

- Antifungal/Nematicidal Activity: Derivatives like 3-butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole are hypothesized to inhibit SDH, a mechanism observed in other 1,2,4-oxadiazole derivatives with amide fragments .

- Enzymatic Selectivity : Piperidine-containing derivatives may show selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), similar to donepezil analogs . This contrasts with nitrophenyl-substituted oxadiazoles, which are prioritized for energetic applications due to nitro group explosophoric properties .

- Thermal and Chemical Stability : The target compound’s aliphatic substituents likely improve thermal stability over nitro-functionalized derivatives (e.g., LLM-191), which decompose at lower temperatures (~117°C) .

Key Advantages and Limitations

- Advantages :

- Limitations: Limited data on exact biological targets or toxicity profiles compared to well-studied derivatives like 5-(4-nitrophenyl) analogs . Potential metabolic vulnerability at the piperidine nitrogen, a common site for cytochrome P450 oxidation .

Biological Activity

3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole, also known as KH-126679, is a compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

The molecular formula of 3-butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is C11H19N3O. Its structure includes a butyl group and a piperidine moiety attached to the oxadiazole ring, which is known for its pharmacological significance.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(4-pyridyl)-1,3,4-oxadiazol-2-thione | Staphylococcus aureus | 50 µg/mL |

| 5-(4-pyridyl)-1,3,4-oxadiazol-2-thione | Escherichia coli | 25 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Research suggests that compounds within this class can inhibit tumor growth through various mechanisms:

- Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM), and melanoma (MEL-8) .

- Mechanisms of Action :

Table 2: Cytotoxic Effects of Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.12 |

| 5b | U937 | 0.65 |

| KH-126679 | A549 | 1.50 |

Other Biological Activities

In addition to antimicrobial and anticancer effects, oxadiazole derivatives have been investigated for other therapeutic activities:

- Antiviral Properties : Certain derivatives exhibit significant antiviral activity against viral pathogens.

- Antitubercular Effects : Some studies suggest that oxadiazole compounds may be effective against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis .

Case Studies

Several studies have investigated the biological activities of oxadiazoles:

- A study highlighted the cytotoxic effects of novel oxadiazole derivatives against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the biological activity .

- Another research focused on the synthesis and biological evaluation of new oxadiazole compounds that showed promising results in inhibiting tumor growth and inducing apoptosis in tested cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions involving amidoxime precursors. For example, 1,2,4-oxadiazole rings are typically formed by coupling nitrile oxides with amidines or via cyclodehydration of acylated amidoximes. Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and catalysts (e.g., triethylamine or pyridine) to improve yield .

- Characterization : Monitor reaction progress using TLC or HPLC, and purify via flash chromatography. Confirm intermediates using FT-IR and H/C NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of 3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole?

- Analytical Techniques :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; validate with ≥95% purity thresholds.

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, HSQC) to resolve piperidine and oxadiazole ring proton coupling patterns .

- Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides definitive structural evidence .

Q. What safety protocols are critical when handling 3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole in the laboratory?

- Hazard Mitigation : Based on structurally related oxadiazoles, this compound may exhibit acute oral toxicity (H302) and skin irritation (H315). Use nitrile gloves, fume hoods, and PPE. Store in airtight containers at 2–8°C to prevent decomposition .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation with the SDS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole in nucleophilic substitution reactions?

- Strategy : Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as enzymes or receptors, to prioritize synthetic analogs .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in biological activity data across different assays for this compound?

- Approach :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and replicate experiments (n ≥ 3).

- Data Normalization : Use internal standards (e.g., β-actin for cytotoxicity assays) and statistical tools (e.g., ANOVA with post-hoc tests) to address variability .

Q. How does stereoelectronic tuning of the piperidine ring influence the compound’s pharmacokinetic properties?

- Experimental Design :

- Stereochemistry : Synthesize enantiomers via chiral HPLC separation and compare logP (octanol-water partition) and metabolic stability in liver microsomes.

- Electron Effects : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH) at the piperidine 2-position to modulate pKa and membrane permeability .

Q. What are the limitations of current stability studies for 3-Butyl-5-(piperidin-2-yl)-1,2,4-oxadiazole under varying pH and temperature conditions?

- Stability Testing :

- Accelerated Degradation : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.

- pH Profiling : Use phosphate buffers (pH 1.2–7.4) to simulate gastrointestinal stability; identify hydrolytic cleavage sites (e.g., oxadiazole ring opening) .

- Mitigation : Stabilize formulations using cyclodextrin encapsulation or lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.